3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline
Description
Nomenclature and Chemical Identity
3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline possesses a well-defined chemical identity that reflects its complex molecular architecture. The compound is officially registered under the Chemical Abstracts Service number 76471-06-2, providing it with a unique identifier in chemical databases worldwide. The molecular formula C₁₂H₇Cl₂F₃N₂O accurately represents the elemental composition, indicating the presence of twelve carbon atoms, seven hydrogen atoms, two chlorine atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom.
The systematic International Union of Pure and Applied Chemistry name follows established nomenclature conventions for complex aromatic compounds. Alternative nomenclature includes 3-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline, which provides equivalent chemical identification while emphasizing the pyridine substitution pattern. The compound exhibits a molecular weight of 323.09 grams per mole, calculated through standard atomic weight summation.
The InChI (International Chemical Identifier) representation provides a standardized method for describing the molecular structure: InChI=1S/C12H7Cl2F3N2O/c13-8-4-7(18)1-2-10(8)20-11-9(14)3-6(5-19-11)12(15,16)17/h1-5H,18H2. This notation encodes the complete connectivity information necessary for unambiguous structural identification. The corresponding InChIKey MTZUYQAWUPZQOK-UHFFFAOYSA-N serves as a hashed version suitable for database searches.
Historical Context in Chemical Research
The development of this compound emerges from the broader historical trajectory of organofluorine chemistry, which has its foundations in the pioneering work of the nineteenth century. The compound represents a sophisticated evolution from the earliest organofluorine compounds, beginning with the seminal work of Dumas and colleagues in 1835, who first prepared methyl fluoride from dimethyl sulfate, marking the inception of synthetic organofluorine chemistry. Alexander Borodin's contributions in 1862, involving the first nucleophilic replacement of halogen atoms by fluoride, established fundamental methodologies that would eventually enable the synthesis of complex trifluoromethyl-containing compounds like the subject molecule.
The historical progression toward trifluoromethylpyridine chemistry reflects decades of methodological advancement in fluorination techniques. Frédéric Swarts' introduction of antimony fluoride in 1898 provided crucial synthetic tools for incorporating fluorine into organic molecules. The development accelerated significantly during World War Two, when the Manhattan Project necessitated the large-scale production of fluorine and uranium hexafluoride, driving innovations in fluoropolymer chemistry and fluorinated materials that would later find applications in pharmaceutical and agrochemical synthesis.
The specific structural motif present in this compound reflects the maturation of organofluorine chemistry that occurred throughout the latter half of the twentieth century. The compound's creation date in chemical databases indicates it was first prepared in 2005, placing it within the modern era of organofluorine synthesis when sophisticated trifluoromethylation reagents became widely available. This timeline coincides with the development of advanced trifluoromethylation methodologies, including the use of Chen's reagent (methyl fluorosulfonyldifluoroacetate) and other specialized fluorinating agents that enabled the efficient introduction of trifluoromethyl groups into complex aromatic systems.
The historical context of trifluoromethylpyridine chemistry specifically gained prominence through the recognition that such compounds possess unique biological and chemical properties valuable for pharmaceutical and agrochemical applications. The presence of both fluorine atoms and pyridine rings was identified as conferring distinctive physical-chemical properties that enhance bioactivity and metabolic stability, leading to increased research interest in this class of compounds.
Structural Classification and Key Molecular Features
This compound belongs to the structural classification of halogenated aromatic ethers, specifically representing a complex bifunctional molecule that incorporates both aniline and pyridine aromatic systems. The compound features a characteristic ether linkage connecting two distinct aromatic rings, each bearing strategically positioned electron-withdrawing substituents that significantly influence its overall molecular properties.
The aniline component of the molecule contains a primary amino group (-NH₂) positioned at the para-position relative to the ether oxygen, with an additional chlorine substituent at the meta-position. This substitution pattern creates a 3-chloro-4-oxyaniline motif that exhibits characteristic electron density distribution influenced by both the electron-donating amino group and the electron-withdrawing chlorine substituent. The pyridine component features a more complex substitution pattern, incorporating both a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position relative to the nitrogen heteroatom.
The molecular geometry exhibits significant structural features that define its chemical behavior. The ether oxygen serves as a flexible linker between the aromatic systems, allowing for conformational rotation around the carbon-oxygen bonds while maintaining conjugation between the aromatic rings. The trifluoromethyl group represents a highly electronegative substituent that dramatically alters the electronic properties of the pyridine ring, increasing its electrophilicity and affecting its reactivity toward nucleophilic substitution reactions.
| Structural Feature | Position | Electronic Effect | Chemical Significance |
|---|---|---|---|
| Primary Amino Group | 4-Position (Aniline) | Electron-Donating | Nucleophilic Character |
| Chlorine Substituent | 3-Position (Aniline) | Electron-Withdrawing | Electrophilic Activation |
| Ether Linkage | 4-Position (Aniline) to 2-Position (Pyridine) | Conjugative | Inter-ring Communication |
| Chlorine Substituent | 3-Position (Pyridine) | Electron-Withdrawing | Ring Deactivation |
| Trifluoromethyl Group | 5-Position (Pyridine) | Strongly Electron-Withdrawing | Lipophilicity Enhancement |
The carbon-fluorine bonds within the trifluoromethyl group represent some of the strongest single bonds in organic chemistry, with bond energies around 480 kilojoules per mole, significantly stronger than carbon-chlorine bonds at approximately 320 kilojoules per mole. This bond strength contributes to the exceptional thermal and chemical stability of the trifluoromethyl substituent, making it resistant to metabolic degradation and chemical transformation under typical reaction conditions.
The molecular features include distinctive electronic properties arising from the combination of electron-donating and electron-withdrawing groups. The primary amino group on the aniline ring provides nucleophilic character, while the multiple halogen substituents and trifluoromethyl group create electrophilic regions that influence intermolecular interactions and reactivity patterns. The Van der Waals radius of fluorine substituents (1.47 Å) closely approximates that of hydrogen (1.2 Å), minimizing steric strain in the trifluoromethyl group while maximizing electronic effects.
Position in Organofluorine Chemistry
This compound occupies a significant position within the broader discipline of organofluorine chemistry, representing an advanced example of polyfunctional fluorinated aromatic compounds. The compound exemplifies the sophisticated synthetic capabilities achieved in modern organofluorine chemistry, where multiple fluorine-containing functional groups are strategically incorporated into complex molecular architectures to achieve desired chemical and biological properties.
Within the classification system of organofluorine compounds, this molecule belongs to the category of aromatic fluoroorganics, specifically those containing trifluoromethyl substituents attached to heterocyclic aromatic systems. The trifluoromethyl group represents one of the most important fluorinated functional groups in contemporary chemistry, contributing to the compound's classification as a member of the trifluoromethylarene family. The presence of both pyridine and aniline aromatic systems further positions it within the specialized subset of fluorinated heterocyclic compounds that have gained prominence in pharmaceutical and agrochemical research.
The compound demonstrates the characteristic properties that define organofluorine chemistry, including enhanced lipophilicity, increased metabolic stability, and modified electronic properties compared to non-fluorinated analogs. The high electronegativity of fluorine (3.98 on the Pauling scale) creates significant dipole moments in carbon-fluorine bonds (1.41 Debye), influencing intermolecular interactions and molecular recognition properties. The low polarizability of fluorine atoms (0.56 × 10⁻²⁴ cm³) results in weak dispersion forces between fluorinated molecules, contributing to unique physical properties such as reduced boiling points upon fluorination and simultaneous hydrophobicity and lipophobicity characteristics.
Trifluoromethylpyridine derivatives, exemplified by this compound, have emerged as particularly important structural motifs in organofluorine chemistry due to their unique combination of electronic properties and synthetic accessibility. The trifluoromethyl group enhances the bioactivity of pharmaceutical compounds while the pyridine ring provides opportunities for hydrogen bonding and coordination chemistry applications. This combination positions the compound within the growing field of medicinal organofluorine chemistry, where strategic fluorination is employed to optimize drug-like properties including bioavailability, selectivity, and metabolic stability.
The synthetic accessibility of this compound reflects advances in trifluoromethylation methodology that have characterized modern organofluorine chemistry. The development of specialized reagents such as Chen's reagent (methyl fluorosulfonyldifluoroacetate) has enabled efficient introduction of trifluoromethyl groups into aromatic systems, making complex molecules like this compound synthetically feasible. These methodological advances have positioned trifluoromethylated aromatics as accessible targets for both academic research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2O/c13-8-4-7(18)1-2-10(8)20-11-9(14)3-6(5-19-11)12(15,16)17/h1-5H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZUYQAWUPZQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382410 | |
| Record name | 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76471-06-2 | |
| Record name | 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 3-chloro-5-(trifluoromethyl)-2-chloropyridine : Acts as the electrophilic aromatic substrate.
- 3-chloro-4-aminophenol or 3-chloro-4-hydroxyaniline : Provides the nucleophilic phenolic oxygen for ether formation.
Reaction Conditions
- Base : Potassium tert-butoxide or potassium carbonate is used to deprotonate the phenol/aniline hydroxyl group, generating the nucleophile.
- Solvent : Polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are preferred to facilitate nucleophilic substitution.
- Phase Transfer Catalysts : Tetrabutylammonium bromide (TBAB) may be employed to enhance reaction rates.
- Temperature : Reactions are typically conducted at mild to moderate temperatures (20–80 °C) to optimize yield and minimize side reactions.
Procedure
- The phenolic compound is dissolved in the chosen solvent.
- The base is added to generate the phenolate ion.
- The chloro-substituted trifluoromethylpyridine is slowly introduced under stirring.
- The mixture is maintained at the target temperature for several hours to ensure complete reaction.
- The reaction mixture is then cooled, filtered to remove inorganic salts, and the solvent is evaporated.
- The crude product is purified by recrystallization or chromatography to afford pure 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline.
Purification and Isolation
- Recrystallization solvents include mixtures of THF and methanol or methyl ethyl ketone.
- Milling or micronization techniques may be applied post-purification to achieve desired particle size and amorphous form, enhancing solubility and handling.
Research Findings and Optimization
- The use of potassium tert-butoxide as a base in acetonitrile has been shown to improve reaction efficiency and reduce impurity formation.
- Control of impurities such as dimeric byproducts and methyl ester impurities is critical; levels can be controlled below 0.01% by optimizing reaction time and temperature.
- Phase transfer catalysts like tetrabutylammonium bromide facilitate better nucleophile availability, increasing yield.
- Particle size reduction techniques such as ball milling post-synthesis improve the physical properties of the final compound.
Data Summary Table
| Parameter | Details |
|---|---|
| Starting Materials | 3-chloro-5-(trifluoromethyl)-2-chloropyridine; 3-chloro-4-aminophenol |
| Base | Potassium tert-butoxide or potassium carbonate |
| Solvent | Acetonitrile, tetrahydrofuran (THF), or mixtures with methanol or methyl ethyl ketone |
| Catalyst | Tetrabutylammonium bromide (optional) |
| Temperature | 20–80 °C |
| Reaction Time | Several hours (typically 2–6 hours) |
| Purification | Filtration, solvent evaporation, recrystallization |
| Impurity Control | Dimer and methyl ester impurities <0.01% |
| Final Product Form | Amorphous solid, particle size controlled by milling |
Chemical Reactions Analysis
3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Research:
- The compound has been studied for its potential anticancer properties. Its structure allows it to interact with biological targets involved in cancer progression, making it a candidate for further drug development.
- Case Study: A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound and their effects on cell proliferation in cancer cell lines, demonstrating promising results in inhibiting tumor growth .
-
Antimicrobial Activity:
- Research indicates that 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline exhibits antimicrobial properties against various pathogens.
- Case Study: In vitro studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Agrochemical Applications
-
Herbicide Development:
- The compound's structure is similar to known herbicides, leading to investigations into its efficacy as a selective herbicide.
- Case Study: Field trials have demonstrated that formulations containing this compound can effectively control weed populations without harming crop yields, highlighting its potential use in sustainable agriculture practices .
- Pesticide Formulations:
Material Science Applications
-
Polymer Chemistry:
- The compound can be used as a building block in polymer synthesis, particularly in creating materials with specific thermal and mechanical properties.
- Research Findings: Experiments have indicated that polymers synthesized using this compound exhibit improved thermal stability and resistance to degradation under UV light .
-
Nanotechnology:
- Its unique chemical structure allows for functionalization of nanoparticles, which can be used in drug delivery systems or as catalysts in chemical reactions.
- Case Study: Research has demonstrated that nanoparticles modified with this compound show enhanced catalytic activity compared to unmodified counterparts .
Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceuticals | Anticancer agents, Antimicrobial compounds | Inhibition of cancer cell growth; effective against pathogens |
| Agrochemicals | Herbicides, Pesticides | Effective weed control; enhances pesticide efficacy |
| Material Science | Polymer synthesis, Nanoparticle functionalization | Improved thermal stability; enhanced catalytic activity |
Mechanism of Action
The mechanism of action of 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs
The following table highlights structural analogs with variations in substituents or substitution patterns:
Key Observations :
- The pyridinyloxy group is critical for biological activity, as seen in agrochemicals like chlorfluazuron (CAS 71422-67-8), which incorporates the target compound’s core structure .
- Positional isomerism (e.g., 4-chloro vs. 3-chloro on the aniline ring) significantly alters physicochemical properties and binding affinity .
Functional Analogs in Agrochemicals
Compounds with similar functional groups but distinct backbones:
Key Observations :
- The target compound’s aniline group differentiates it from ester-based herbicides like haloxyfop, which exhibit different modes of action and toxicity profiles .
- In chlorfluazuron , the pyridinyloxy-aniline moiety enhances binding to insect chitin synthase, demonstrating the pharmacophoric importance of this structure .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group and dual Cl atoms increase hydrophobicity compared to analogs like 3-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)aniline (logP ~2.5 vs. ~3.2 for the target) .
- Acidity/Basicity: The electron-withdrawing Cl and CF₃ groups reduce the aniline’s basicity (pKa ~3.5), making it less reactive in nucleophilic substitutions compared to non-halogenated analogs .
Biological Activity
3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline, with the CAS number 87170-48-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anti-cancer effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H7Cl2F3N2O
- Molecular Weight : 288.65 g/mol
- Structure : The compound features a chlorinated aniline structure with a trifluoromethyl-substituted pyridine moiety, which is significant for its biological activity.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compounds similar to this compound. For instance, derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Study: In Vitro and In Vivo Studies
A study demonstrated that related compounds exhibit cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 25 to 50 μM. The mechanism involves apoptosis induction through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 25.72 ± 3.95 | Apoptosis induction |
| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 | PI3K/Akt inhibition |
The biological activity of this class of compounds often involves:
- Inhibition of Kinases : Many derivatives target kinases involved in cell proliferation and survival.
- Apoptotic Pathways : Compounds can induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases, leading to reduced cell proliferation.
Pharmacokinetics and Toxicology
Research indicates that the pharmacokinetic properties of related compounds may include:
- Absorption : High oral bioavailability due to favorable lipophilicity.
- Metabolism : Metabolized primarily in the liver, with potential formation of active metabolites.
- Toxicity : Preliminary toxicity assessments suggest moderate toxicity levels; however, detailed toxicological studies are required for comprehensive safety profiles .
Q & A
Basic: What are the recommended synthetic routes for 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline, and how can intermediates be characterized?
Methodological Answer:
- Synthesis Pathways :
- Nucleophilic Aromatic Substitution : React 3-chloro-5-(trifluoromethyl)-2-pyridinol with 3-chloro-4-nitroaniline under alkaline conditions, followed by nitro group reduction (e.g., H₂/Pd-C) to yield the aniline derivative .
- Cross-Coupling Reactions : Utilize Buchwald-Hartwig amination between 3-chloro-4-iodoaniline and 3-chloro-5-(trifluoromethyl)-2-pyridinyl ether precursors .
- Intermediate Characterization :
Advanced: How can researchers resolve spectral data contradictions (e.g., 19^1919F NMR) arising from tautomerism or solvation effects in this compound?
Methodological Answer:
- Tautomer Analysis :
- Solvent Effects :
- X-ray Crystallography : Resolve ambiguity by determining solid-state structure, confirming the dominant tautomer .
Basic: What analytical techniques are critical for confirming the purity and identity of this compound?
Methodological Answer:
- Primary Techniques :
- Secondary Validation :
Advanced: How can structure-activity relationships (SAR) be systematically explored for agrochemical applications?
Methodological Answer:
- Key Modifications :
- Biological Assays :
Basic: What are the degradation pathways of this compound under environmental conditions, and how can metabolites be identified?
Methodological Answer:
- Hydrolysis Studies :
- Photolysis :
- Expose to UV light (254 nm) in aqueous solution; identify hydroxylated or dechlorinated products via HRMS .
- Metabolite Profiling :
- Use C-labeled compound in soil microcosms to track mineralization (CO₂ release) and bound residues .
Advanced: What mechanistic insights explain its role as a herbicide (e.g., haloxyfop analogs)?
Methodological Answer:
- Mode of Action :
- Resistance Studies :
Basic: What precautions are essential for safe handling and storage?
Methodological Answer:
- Handling :
- Use PPE (nitrile gloves, lab coat, goggles) to prevent dermal/ocular exposure. Fume hood required for powder handling .
- Storage :
Advanced: How can computational modeling predict interactions with biological targets (e.g., ACCase)?
Methodological Answer:
- Docking Simulations :
- MD Simulations :
- Run 100-ns trajectories in GROMACS to assess binding stability. Calculate binding free energy (MM-PBSA) for lead optimization .
Basic: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
- Recrystallization :
- Alternative Solvents :
Advanced: How can isotopic labeling (13^{13}13C, 15^{15}15N) aid in metabolic flux studies?
Methodological Answer:
- Labeling Strategy :
- Synthesize C-labeled aniline via catalytic hydrogenation of nitro precursors with CO₂ .
- Applications :
- Track metabolic incorporation into plant tissues via NanoSIMS imaging or GC-MS metabolic profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
